![molecular formula C31H26N2O7 B12459906 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of nitro, oxo, biphenyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. The process may start with the nitration of a methyl-substituted benzene ring, followed by the introduction of an oxoethyl group through a Friedel-Crafts acylation reaction. The biphenyl-2-yloxy group can be introduced via a nucleophilic aromatic substitution reaction, and the final step involves the formation of the carbamoyl propanoate moiety through a coupling reaction with an appropriate carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Scale-up processes would also need to address safety and environmental concerns associated with the handling of reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The biphenyl-2-yloxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the oxo group would produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-{[1,1’-BIPHENYL]-2-YLOXY}PHENYL)CARBAMOYL]PROPANOATE: shares structural similarities with other nitro-substituted aromatic compounds, oxoethyl derivatives, and biphenyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit unique biological activity or serve as a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C31H26N2O7 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoate |
InChI |
InChI=1S/C31H26N2O7/c1-21-11-12-23(19-27(21)33(37)38)28(34)20-39-31(36)18-17-30(35)32-24-13-15-25(16-14-24)40-29-10-6-5-9-26(29)22-7-3-2-4-8-22/h2-16,19H,17-18,20H2,1H3,(H,32,35) |
Clé InChI |
ZUTJKBCOXICYBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
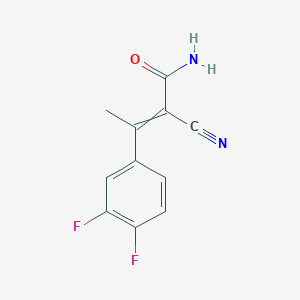
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
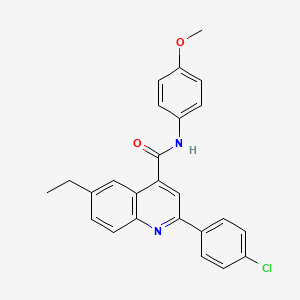
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
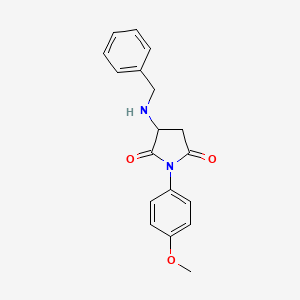
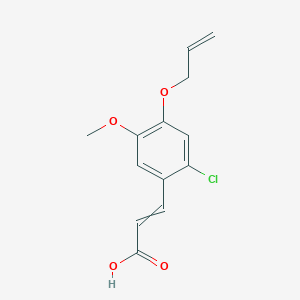
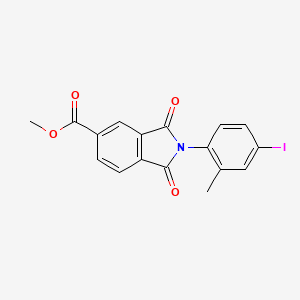


![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
